2-(2-Bromo-3-fluorophenyl)propan-2-ol
Description
2-(2-Bromo-3-fluorophenyl)propan-2-ol is a tertiary alcohol featuring a bromo and fluoro substituent on the ortho and meta positions of its phenyl ring, respectively. Tertiary alcohols like this often exhibit distinct reactivity due to steric hindrance and electronic effects from halogen substituents.
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)6-4-3-5-7(11)8(6)10/h3-5,12H,1-2H3 |
InChI Key |
QZAMVPHOWZYZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)F)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)propan-2-ol typically involves the reduction of 4-bromo-3-fluorobenzaldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) .
Industrial Production Methods
In industrial settings, the production of 2-(2-Bromo-3-fluorophenyl)propan-2-ol may involve more scalable methods, such as catalytic hydrogenation or other efficient reduction techniques. The choice of method depends on factors like cost, yield, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alcohols or alkanes using reducing agents such as NaBH4 or LiAlH4.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(2-Bromo-3-fluorophenyl)propan-2-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(2-Bromo-3-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
2-(2,3-Difluorophenyl)propan-2-ol (1a)
- Structure : Differs by replacing bromine with a second fluorine at the ortho position.
- Synthesis : Produced via lithiation of fluorinated benzenes using BuLi/THF/hexane at -78°C, yielding a bromine-free product .
2-(6-Bromo-2,3-difluorophenyl)propan-2-ol (6)
- Structure : Bromine at the para position and fluorines at ortho/meta positions.
- Synthesis : Forms a 1:5 molar ratio with 1a under similar conditions, indicating substituent positioning influences reaction pathways .
- Applications : Bromine’s para placement may enhance binding to aromatic receptors in pharmaceutical contexts.
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
- Structure : Adds a methyl group at the meta position (CAS: 1437780-04-5).
- Properties: Molecular weight 247.1 (C10H12BrFO).
3-(2-Bromo-6-fluorophenyl)propan-1-ol
- Structure : Primary alcohol (propan-1-ol) with bromo and fluoro substituents (CAS: 11973637).
- Reactivity : The primary hydroxyl group is more reactive in esterification or oxidation reactions compared to tertiary alcohols .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| 2-(2-Bromo-3-fluorophenyl)propan-2-ol | C9H9BrFO | ~241.08 (inferred) | Not provided | Tertiary alcohol, Br/F ortho/meta |
| 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol | C10H12BrFO | 247.1 | 1437780-04-5 | Methyl group enhances lipophilicity |
| 3-(2-Bromo-4-fluorophenyl)propan-1-ol | C9H10BrFO | ~233.08 | 404575-32-2 | Primary alcohol, Br/F para/meta |
| 2-(2,3-Difluorophenyl)propan-2-ol | C9H9F2O | ~174.16 | Not provided | Dual fluorine substituents |
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